D-myo-Inositol 3,4,5,6-tetrakisphosphate
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Overview
Description
1D-myo-Inositol 3,4,5,6-tetrakisphosphate is a myo-inositol tetrakisphosphate compound with four phosphate groups positioned at the 3-, 4-, 5-, and 6-positions of the inositol ring . This compound is a significant metabolite in various biological processes and has been studied for its roles in cellular signaling and regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1D-myo-Inositol 3,4,5,6-tetrakisphosphate involves the phosphorylation of myo-inositol. One common method includes the use of inositol-tetrakisphosphate 1-kinase, which catalyzes the phosphorylation of 1this compound to form 1D-myo-inositol 1,3,4,5,6-pentakisphosphate . The reaction typically requires ATP and magnesium ions as cofactors .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 1D-myo-Inositol 3,4,5,6-tetrakisphosphate primarily undergoes phosphorylation reactions. It can be phosphorylated by inositol-tetrakisphosphate 1-kinase to form 1D-myo-inositol 1,3,4,5,6-pentakisphosphate .
Common Reagents and Conditions:
Reagents: ATP, magnesium ions
Conditions: Enzymatic reactions typically occur under physiological conditions (pH 7.4, 37°C).
Major Products:
1D-myo-Inositol 1,3,4,5,6-pentakisphosphate: Formed by the phosphorylation of 1this compound.
Scientific Research Applications
1D-myo-Inositol 3,4,5,6-tetrakisphosphate has various applications in scientific research:
Cellular Signaling: It plays a role in the regulation of calcium-mediated chloride secretion.
Biological Studies: Used to study the metabolic pathways involving inositol phosphates in organisms such as mice.
Medical Research: Investigated for its potential regulatory effects on intracellular calcium levels and its implications in diseases related to calcium signaling.
Mechanism of Action
1D-myo-Inositol 3,4,5,6-tetrakisphosphate functions as a signaling molecule by interacting with specific kinases and phosphatases. It can inhibit plasma membrane calcium-activated chloride channels, thereby regulating calcium ion concentrations within cells . The compound is phosphorylated to form 1D-myo-inositol 1,3,4,5,6-pentakisphosphate, which does not inhibit these channels, indicating a regulatory mechanism involving phosphorylation states .
Comparison with Similar Compounds
1D-myo-Inositol 1,4,5,6-tetrakisphosphate: Another inositol tetrakisphosphate with phosphate groups at different positions.
1D-myo-Inositol 1,3,4,5-tetrakisphosphate: Differently phosphorylated inositol phosphate.
Uniqueness: 1D-myo-Inositol 3,4,5,6-tetrakisphosphate is unique due to its specific phosphorylation pattern, which imparts distinct biological functions, particularly in calcium signaling pathways .
Properties
CAS No. |
112791-61-4 |
---|---|
Molecular Formula |
C6H16O18P4 |
Molecular Weight |
500.08 g/mol |
IUPAC Name |
[(1S,2R,3S,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H16O18P4/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1-,2+,3-,4-,5+,6+/m0/s1 |
InChI Key |
MRVYFOANPDTYBY-UZAAGFTCSA-N |
Isomeric SMILES |
[C@H]1([C@@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |
SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |
121010-58-0 112791-61-4 |
|
physical_description |
Solid |
Synonyms |
D-myo-inositol 3,4,5,6-tetrakisphosphate Ins(3,4,5,6)P3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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